molecular formula C6H12O4 B8215163 2,2-bis[hydroxy((1)(3)C)methyl]butanoic acid

2,2-bis[hydroxy((1)(3)C)methyl]butanoic acid

Cat. No.: B8215163
M. Wt: 150.14 g/mol
InChI Key: JVYDLYGCSIHCMR-CQDYUVAPSA-N
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Description

2,2-Bis[hydroxy((1)(3)C)methyl]butanoic acid, also known as 2,2-Bis(hydroxymethyl)butanoic acid, is an organic compound with the molecular formula C6H12O4. It is a derivative of butanoic acid and contains two hydroxymethyl groups attached to the second carbon atom of the butanoic acid backbone. This compound is known for its applications in the synthesis of various polymers and as a building block in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis[hydroxy((1)(3)C)methyl]butanoic acid typically involves the reaction of butanoic acid derivatives with formaldehyde under basic conditions. One common method is the reaction of butanoic acid with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis[hydroxy((1)(3)C)methyl]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Bis[hydroxy((1)(3)C)methyl]butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Bis[hydroxy((1)(3)C)methyl]butanoic acid involves its ability to participate in various chemical reactions due to the presence of reactive hydroxymethyl groups. These groups can undergo oxidation, reduction, and substitution reactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and the chemical reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(hydroxymethyl)propionic acid: Similar structure but with a propionic acid backbone.

    3-Hydroxy-2,2-bis(hydroxymethyl)propanoic acid: Contains an additional hydroxyl group.

    2,2-Dimethylolbutyric acid: Similar structure but with different substituents.

Uniqueness

2,2-Bis[hydroxy((1)(3)C)methyl]butanoic acid is unique due to its specific arrangement of hydroxymethyl groups on the butanoic acid backbone, which imparts distinct chemical reactivity and properties. This makes it particularly useful in the synthesis of specialized polymers and as a versatile building block in organic synthesis .

Properties

IUPAC Name

2,2-bis(hydroxy(113C)methyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-2-6(3-7,4-8)5(9)10/h7-8H,2-4H2,1H3,(H,9,10)/i3+1,4+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYDLYGCSIHCMR-CQDYUVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC([13CH2]O)([13CH2]O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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